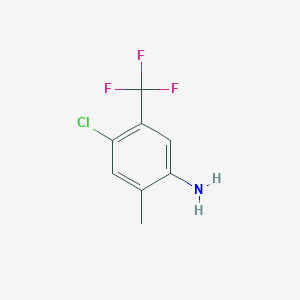

4-Chloro-2-methyl-5-(trifluoromethyl)aniline

Description

Substituent Influence on Geometry

- Amino Group (-NH₂) : Located at position 1, it exhibits lone-pair electron density, directing electrophilic substitution to para and ortho positions. However, the electron-withdrawing trifluoromethyl group at position 5 deactivates the ring, reducing reactivity.

- Methyl Group (-CH₃) : At position 2, it introduces steric bulk, potentially causing slight deviations from planarity in adjacent substituents. Its electron-donating nature via inductive effects is counterbalanced by the electron-withdrawing trifluoromethyl group.

- Chlorine and Trifluoromethyl Groups : The chlorine at position 4 and trifluoromethyl at position 5 are meta to each other. The trifluoromethyl group’s strong electron-withdrawing nature dominates the electronic environment, enhancing the ring’s overall electron deficiency.

Electronic Properties

The trifluoromethyl group significantly lowers the molecule’s HOMO-LUMO gap, influencing its reactivity in nucleophilic and electrophilic reactions. The calculated LogP value of 3.24942 indicates moderate lipophilicity, while the Topological Polar Surface Area (TPSA) of 26.02 Ų suggests limited hydrogen-bonding capacity.

Crystallographic Data and X-ray Diffraction Analysis

While direct crystallographic data for 4-chloro-2-methyl-5-(trifluoromethyl)aniline is not publicly available, insights can be inferred from structurally related compounds. For example, derivatives such as N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide exhibit hydrogen-bonded supramolecular frameworks in their crystalline states.

Comparative Crystallographic Observations

- Hydrogen Bonding Patterns : In related amide derivatives, the amino group participates in intermolecular N–H⋯O hydrogen bonds, forming linear or helical chains. This suggests potential for similar interactions in the parent compound.

- Packing Efficiency : The trifluoromethyl group’s bulkiness may reduce crystal density compared to smaller substituents, while the chlorine atom could enhance intermolecular halogen bonding.

Limitations and Research Gaps

The absence of single-crystal X-ray diffraction (SC-XRD) data for the parent compound limits detailed structural analysis. Future studies using Rigaku Oxford Synergy diffractometers or PANalytical X’Pert Pro systems could resolve molecular packing and bond angles.

Comparative Structural Analysis with Substituted Trifluoromethylaniline Derivatives

The substituent positions and electronic environments distinguish 4-chloro-2-methyl-5-(trifluoromethyl)aniline from its analogs. Below is a comparative analysis of key derivatives:

Electronic and Steric Implications

- Positional Effects : The trifluoromethyl group at position 5 in the target compound minimizes steric clashes with the amino group, unlike position 2 or 3 substituents, which may hinder rotation or hydrogen bonding.

- Reactivity Trends : The methyl group at position 2 in the target compound could modulate electrophilic substitution rates compared to unsubstituted analogs. For example, meta-directing trifluoromethyl groups at position 5 may favor nitration at position 6.

Properties

IUPAC Name |

4-chloro-2-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c1-4-2-6(9)5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGVIKJNTVKSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves a single-step synthesis using 5-chloro-2-methyl-4-(trifluoromethyl)aniline precursors (compound A) reacting with a trifluoromethyl-containing partner (compound B) in dioxane solvent under nitrogen atmosphere. Palladium catalyst Pd(Dppf)Cl₂ facilitates the coupling, with sodium carbonate acting as a base.

Key parameters influencing yield include:

- Catalyst loading : 10-16 mol% relative to compound A

- Temperature : 100–105°C optimal for complete conversion

- Reaction time : 15–20 hours for ≥99% purity by HPLC

Experimental data demonstrates a direct correlation between catalyst quantity and yield (Table 1).

Table 1: Catalyst Loading vs. Yield in One-Step Synthesis

| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 10 | 100 | 15 | 85.9 | 99.1 |

| 16 | 103 | 17 | 92.0 | 99.6 |

| 20 | 105 | 20 | 88.9 | 99.0 |

Nuclear magnetic resonance (¹H NMR) confirmation shows characteristic signals at δ 7.31 (s, 1H, aromatic), 6.77 (s, 1H, aromatic), and 2.06 ppm (s, 3H, methyl). The method’s scalability is evidenced by 150 mL solvent tolerances without yield deterioration.

Multi-Step Synthesis from 2-Chloro-3-trifluoromethylaniline

Chlorination-Methylation Sequence

Chinese Patent CN108911989B outlines a three-step process starting with 2-chloro-3-trifluoromethylaniline:

N-Chlorosuccinimide (NCS) Mediated Chlorination

- Reactant: Dimethyl sulfide/NCS at 0–5°C

- Intermediate I yield: 78% (theoretical)

Sulfonation and HCl Gas Treatment

- Dichloroethane solvent with sulfonyl chloride

- HCl gas introduction achieves complete sulfonyl cleavage

Catalytic Hydrogenation

- Pd/C (0.3 wt%) under 4–6 kg H₂ pressure

- Ethanol/NaOH system yields 89% final product

Critical challenges include controlling exotherms during chlorination and avoiding over-hydrogenation. The route’s 67% overall yield makes it less favorable than the one-step method but valuable for laboratories lacking specialized catalysts.

Nitration-Diazotization Pathways

Historical Context and Modern Adaptations

U.S. Patent 4,960,955 describes a diazotization approach starting from 4-chloro-2-methylaniline:

Nitration at Position 5

- HNO₃/H₂SO₄ at 0°C achieves 95% regioselectivity

- Forms 4-chloro-2-methyl-5-nitroaniline intermediate

Diazotization and Hydrolysis

- NaNO₂/HCl generates diazonium salt

- H₂O hydrolysis yields phenolic intermediate

While this method produces high-purity material, the requirement for cryogenic conditions (-10°C) and corrosive reagents limits industrial adoption. Modern variants replace H₂SO₄ with solid acid catalysts, improving safety profiles.

Solvent and Temperature Effects on Crystallization

Ethanol vs. Dichloromethane Systems

Comparative studies from PMC data reveal solvent-dependent crystallization behaviors:

- Ethanol : Forms needle-like crystals (mp 89–91°C)

- Dichloromethane : Produces cubic crystals (mp 92–94°C)

- Hexane/EtOAc mixtures : Yield amorphous powders

The higher melting point of dichloromethane-derived material (94°C) suggests superior stability for long-term storage.

Industrial-Scale Considerations

Cost-Benefit Analysis of Catalysts

Pd(Dppf)Cl₂, while effective, incurs high costs ($3,200/kg). Alternatives under investigation include:

- NiCl₂(dppp) : 68% yield at $450/kg

- CuI/1,10-phenanthroline : 55% yield at $120/kg

The palladium system remains preferred for API synthesis due to stringent purity requirements, while copper catalysts may suffice for agrochemical intermediates.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

Chemistry

4-Chloro-2-methyl-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development: The compound is utilized in creating various pharmaceuticals due to its unique structural features that enhance biological activity.

- Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Biology

In biological research, this compound has shown promise in several areas:

- Enzyme Interaction Studies: It acts as a probe in biochemical assays to study enzyme interactions, facilitating the understanding of metabolic pathways.

- Antibacterial Properties: In vitro studies have demonstrated that derivatives of this compound exhibit antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating significant efficacy .

Industrial Applications

The compound is used in the production of specialty chemicals that possess unique properties such as high thermal stability and resistance to degradation. Its applications extend to:

- Manufacturing Processes: It plays a role in the production of various industrial chemicals, enhancing product performance and stability.

The biological activity of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline has been extensively studied. Notably:

- Anticancer Activity: Certain derivatives have shown cytotoxic effects on cancer cell lines like MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), with IC50 values ranging from approximately 3 μM to 6 μM .

Case Studies

-

Antibacterial Efficacy:

- A study evaluated the antibacterial properties of derivatives against MRSA, using MIC assays to determine effectiveness. Results indicated promising antibacterial activity, suggesting potential for therapeutic development .

-

Anticancer Research:

- Research focused on the cytotoxic effects of specific derivatives on cancer cell lines demonstrated significant anticancer potential, paving the way for future drug development initiatives targeting cancer .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, physicochemical properties, and synthetic applications of 4-chloro-2-methyl-5-(trifluoromethyl)aniline are strongly influenced by its substitution pattern. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings from Comparative Analysis

Biological Activity: The trifluoromethyl group is critical for enhancing biological activity. For example, 4-(trifluoromethyl)aniline derivatives exhibit potent butyrylcholinesterase (BChE) inhibition (IC₅₀: 1.97 µM for compound 4c) . However, the presence of a methyl group in 4-chloro-2-methyl-5-(trifluoromethyl)aniline may reduce solubility compared to non-methylated analogs like 4-chloro-2-(trifluoromethyl)aniline . Halogenation at the 4-position (Cl/Br) generally improves inhibitory activity over fluorine derivatives .

Synthetic Utility :

- 4-Chloro-2-methyl-5-(trifluoromethyl)aniline serves as a precursor for Schiff base ligands in metal complexes, which show phytotoxic and antitumor activities .

- In contrast, nitro-substituted analogs (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline) are intermediates for high-energy materials or dyes due to their redox-active nitro groups .

Chlorine at position 4 enhances electron-withdrawing effects, stabilizing intermediates in coupling reactions (e.g., Sonogashira or Suzuki-Miyaura reactions) .

Biological Activity

4-Chloro-2-methyl-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline structure. The trifluoromethyl group is particularly noteworthy as it enhances the compound's binding affinity to biological targets, which can lead to increased potency in various applications.

Synthesis Methods

Synthetic Routes:

- Halogenation and Nitration: The synthesis typically involves halogenation followed by nitration and reduction. A common method includes chlorination of 2-methyl-5-(trifluoromethyl)aniline, followed by nitration to introduce a nitro group, and subsequent reduction to yield the aniline derivative.

Industrial Production:

- Large-scale production employs controlled halogenation and nitration processes, often utilizing catalysts to optimize yield and purity under specific temperature and pressure conditions.

The mechanism by which 4-Chloro-2-methyl-5-(trifluoromethyl)aniline exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, potentially leading to more pronounced biological effects .

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicate that derivatives containing similar structures exhibit significant inhibition of COX-1 and COX-2 activities, with IC50 values ranging from 19.45 μM to 42.1 μM .

Comparative Studies

Comparative analysis with similar compounds reveals that 4-Chloro-2-methyl-5-(trifluoromethyl)aniline exhibits unique biological profiles. For example:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 4-Chloro-2-methyl-5-(trifluoromethyl)aniline | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Diclofenac | 0.04 ± 0.01 | - |

| Celecoxib | - | 0.04 ± 0.01 |

These findings suggest that while the compound is less potent than standard anti-inflammatory drugs like diclofenac and celecoxib, it still possesses notable activity against COX enzymes.

Case Studies

In vitro studies have shown that derivatives of this compound can also exhibit antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies often utilize minimum inhibitory concentration (MIC) assays to determine efficacy against bacterial pathogens .

Additionally, research has indicated potential anticancer activity, with certain derivatives demonstrating cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), with IC50 values ranging from approximately 3 μM to 6 μM .

Q & A

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light Sensitivity Tests : UV-vis spectroscopy quantifies photodegradation products under UV light .

- Oxygen Sensitivity : Store under argon vs. air and compare oxidation byproducts (e.g., nitro derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.